molecular formula C10H7BrClF3OS B14056566 1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14056566
M. Wt: 347.58 g/mol
InChI Key: OGNAUPKPKUXIRI-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrClF3OS. This compound is characterized by the presence of bromine, chlorine, and trifluoromethylthio groups attached to a phenyl ring, making it a unique and versatile chemical entity. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted phenylpropanones.

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The trifluoromethylthio group can influence the compound’s reactivity and stability by electron-withdrawing effects, making it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

  • 1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Bromo-2,3,3,3-tetrafluoropropene
  • 3-Bromo-1,1,1-trifluoro-2-propanol

Uniqueness: 1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the trifluoromethylthio group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C10H7BrClF3OS

Molecular Weight

347.58 g/mol

IUPAC Name

1-bromo-1-[3-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrClF3OS/c1-5(16)8(11)6-3-2-4-7(12)9(6)17-10(13,14)15/h2-4,8H,1H3

InChI Key

OGNAUPKPKUXIRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)Cl)SC(F)(F)F)Br

Origin of Product

United States

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